3-(3-Aminopropyl)phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(3-aminopropyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7,11H,2,4,6,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRBBFCAMQQYSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance and Research Context of Aminophenols in Contemporary Chemistry
Aminophenols are a class of aromatic compounds that are foundational to numerous areas of chemical science and industry. researchgate.nettaylorandfrancis.com Their amphoteric nature, allowing them to act as either weak acids or weak bases, contributes to their chemical reactivity and versatility. researchgate.net These compounds and their derivatives are crucial intermediates in the production of a wide array of products, including pharmaceuticals, dyes, and photographic materials. researchgate.nettaylorandfrancis.com
In the realm of materials science, aminophenols are utilized in the synthesis of polymers and as components in corrosion-resistant coatings. taylorandfrancis.comkajay-remedies.com The reactivity of the amino and hydroxyl groups allows for various chemical modifications, such as alkylation, acylation, and cyclization, further expanding their applications. researchgate.net The three isomers of aminophenol—2-aminophenol, 3-aminophenol (B1664112), and 4-aminophenol—each exhibit distinct properties and applications. Notably, 3-aminophenol is recognized for its relative stability under atmospheric conditions compared to its isomers. researchgate.net
The table below summarizes the key properties of the three aminophenol isomers.
| Property | 2-Aminophenol | 3-Aminophenol | 4-Aminophenol |
| Appearance | White orthorhombic, bipyramidal needles | White prisms | White plates |
| Stability in Air | Readily oxidizes | Fairly stable | Deteriorates rapidly |
| Primary Uses | Synthesis of dyes, pharmaceuticals | Synthesis of dyes, fluorescent agents, hair dye colorants | Photographic developers, pharmaceuticals, corrosion inhibitors |
Key Research Areas Pertaining to 3 3 Aminopropyl Phenol
General Synthetic Strategies for Phenol-Amine Linkages
The creation of a bond between a phenolic compound and an amine is a foundational step in the synthesis of many derivatives. A common approach involves the Mannich reaction, which crosslinks a phenol (B47542) and an amine using formaldehyde (B43269). chinesechemsoc.orgthermofisher.com This reaction can be performed under various conditions, including in aqueous or alcoholic solvents. researchgate.net For instance, reacting a phenol with aqueous dimethylamine (B145610) and formaldehyde, followed by heating, is a documented method. researchgate.net
Another versatile method is the Buchwald-Hartwig amination, which utilizes a palladium catalyst to form the C-N bond. mdpi.com This reaction is particularly useful for constructing complex macrocycles containing phenol and amine moieties. mdpi.com Additionally, direct amidation between carboxylic acids and amines can be facilitated by various catalysts at room temperature, offering a straightforward route to phenol amides. nih.govorganic-chemistry.org The choice of solvent and catalyst is crucial for optimizing these reactions. For example, hexafluoroisopropanol (HFIP) has been shown to promote the intermolecular crosslinking of phenols and alkyl amines with formaldehyde under mild conditions. chinesechemsoc.org
| Reaction Type | Key Reagents | Typical Conditions | Ref |
| Mannich Reaction | Phenol, Amine, Formaldehyde | Aqueous or alcoholic solvent, heating | chinesechemsoc.orgresearchgate.net |
| Buchwald-Hartwig Amination | Phenol derivative, Amine, Palladium catalyst | Varies depending on catalyst and substrates | mdpi.com |
| Direct Amidation | Carboxylic acid, Amine, Catalyst | Room temperature | nih.govorganic-chemistry.org |
| HCHO-mediated Crosslinking | Phenol, Alkyl amine, Formaldehyde | Hexafluoroisopropanol (HFIP) solvent, mild conditions | chinesechemsoc.org |
Phenolic Cyclization Reactions Utilizing this compound Precursors
Precursors related to this compound can undergo cyclization reactions to form heterocyclic structures. For instance, 3-hydroxyphenalkanolamines can cyclize with formaldehyde to produce 1,2,3,4-tetrahydroisoquinolines (THIQs). nih.gov These reactions can occur rapidly at neutral pH and room temperature. nih.gov The cyclization typically happens at the ortho or para position relative to the phenolic hydroxyl group. nih.gov
Oxidative cyclization is another powerful tool. Hypervalent iodine reagents can mediate the intramolecular cyclization of phenol and phenol ether derivatives to synthesize complex polycyclic compounds. mdpi.com This process involves the activation of the aromatic ring followed by intramolecular nucleophilic attack. mdpi.com Furthermore, intramolecular cyclization of phenol derivatives containing a C=C double bond in a side chain can be catalyzed by copper and silver compounds to yield dihydrobenzofurans. researchgate.net
Approaches to the Introduction of the Aminopropyl Moiety
Several methods exist for introducing the 3-aminopropyl group onto a phenolic or related backbone. One common strategy is hydrogermylation, where a hydridic chloro germane (B1219785) reacts with an allyl amine derivative. tugraz.at For example, diphenyl–chloro germane can react with allyl amine in the presence of a radical initiator like AIBN. tugraz.at
Another approach involves a two-step process starting from imidazole (B134444), which is first reacted with acrylonitrile (B1666552) to form N-cyanoethyl imidazole. google.com This intermediate is then hydrogenated, typically using a Raney nickel catalyst, to yield N-(3-aminopropyl)imidazole. google.com The synthesis of 2-(3-aminopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, a precursor for other derivatives, is achieved by reacting naphthalic anhydride (B1165640) with 1,3-diaminopropane (B46017) in ethanol (B145695). uhi.ac.uk
Stereoselective Synthesis of 3-(Aminopropyl)phenol Isomers
Achieving specific stereochemistry in the synthesis of aminopropylphenol isomers often requires specialized techniques. Stereoselective synthesis aims to produce a single stereoisomer out of many possibilities. masterorganicchemistry.com One approach involves the use of chiral auxiliaries or catalysts. For example, a practical method for the stereoselective synthesis of aminoalkylnaphthols utilizes a three-component condensation of 2-naphthol, an aldehyde, and a chiral non-racemic amine. researchgate.net
Lipase-mediated resolution is another effective strategy for separating enantiomers. mdpi.com This enzymatic method can be used to obtain enantiomerically pure intermediates, which can then be converted to the desired stereoisomers of the final product. mdpi.com The choice of starting materials and reaction conditions is critical in directing the stereochemical outcome of these syntheses. acs.org
| Method | Key Feature | Application Example | Ref |
| Chiral Auxiliary | Use of a chiral molecule to direct the stereochemistry of a reaction. | Condensation of 2-naphthol, an aldehyde, and a chiral amine. | researchgate.net |
| Lipase-Mediated Resolution | Enzymatic separation of enantiomers. | Synthesis of enantiomerically pure cyclogeraniol isomers. | mdpi.com |
Synthesis of Derivatives as Precursors for Complex Chemical Structures
Derivatives of this compound are valuable building blocks for more intricate molecules. For instance, poly(m-aminophenol) can be synthesized and then functionalized with (3-aminopropyl) triethoxysilane (B36694) (APTES) to create ternary nanocomposites with graphene oxide. nih.gov This process involves the in-situ polymerization of the m-aminophenol monomer on the surface of graphene oxide, followed by reaction with APTES. nih.gov
Furthermore, vanillin (B372448) derivatives can be prepared by reacting vanillin or syringaldehyde (B56468) with precursors like 2-(3-aminopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione to form imines, which are subsequently reduced. uhi.ac.uk The aminopropyl group in these derivatives can also be linked to various structures, including polymers or surfaces, highlighting their versatility as precursors. tugraz.at For example, reacting 1-(3-aminopropyl)imidazole (B109541) with phenyl isocyanate yields phenylurea propyl imidazole (PUPI), a thermal latent curing agent for epoxy resins. acs.org
Chemical Derivatization and Functionalization Strategies of 3 3 Aminopropyl Phenol
Strategies for Modification at the Amine Functionality
The primary amine group in the propyl side chain of 3-(3-aminopropyl)phenol is a key site for nucleophilic reactions. Various strategies have been developed to modify this functionality, leading to the formation of amides, secondary or tertiary amines, and other derivatives.
Acylation: One of the most common modifications involves the acylation of the amine group. This reaction typically occurs with acid chlorides or acid anhydrides at room temperature, resulting in the formation of stable amide bonds. libretexts.org A base such as pyridine or sodium hydroxide is often used to neutralize the hydrochloric acid (HCl) byproduct. libretexts.org The resulting amide is less nucleophilic than the starting amine, which prevents over-acylation. libretexts.org
Alkylation: The amine group can be alkylated using alkyl halides through SN2 reactions. libretexts.org This process can lead to the formation of secondary and tertiary amines. Exhaustive alkylation, typically with an excess of a methyl halide like methyl iodide, results in the formation of a quaternary ammonium (B1175870) salt. libretexts.org These salts can serve as leaving groups in Hofmann elimination reactions. libretexts.org
Reaction with Isocyanates and Isothiocyanates: Amines readily react with isocyanates to form urea derivatives and with isothiocyanates to yield thiourea derivatives. The reaction with isothiocyanates typically requires a pH greater than 9 for optimal conjugation. thermofisher.com
Succinimidyl Esters: For bioconjugation and labeling, succinimidyl esters are frequently employed. These reagents react with primary amines under mild basic conditions (typically pH 8.3) to form highly stable amide bonds. thermofisher.com
| Reaction Type | Reagent Class | Example Reagent | Resulting Functional Group |
|---|---|---|---|
| Acylation | Acid Chlorides / Anhydrides | Acetyl Chloride | Amide |
| Alkylation | Alkyl Halides | Methyl Iodide | Secondary/Tertiary Amine, Quaternary Ammonium Salt |
| Thiourea Formation | Isothiocyanates | Phenyl isothiocyanate | Thiourea |
| Amide Bond Formation | Succinimidyl Esters | N-Hydroxysuccinimide (NHS) ester | Amide |
Derivatization for Enhanced Analytical Detection and Characterization
For analytical purposes, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often necessary to improve the volatility, thermal stability, chromatographic behavior, or detector response of an analyte. libretexts.org Both the amine and phenolic groups of this compound can be targeted for such modifications.
Derivatization of the amine group often involves introducing a chromophore or fluorophore to enhance UV-Vis or fluorescence detection in HPLC. libretexts.orgsigmaaldrich.com Reagents like dansyl chloride (DNS-Cl) and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) react with primary and secondary amines to form highly fluorescent derivatives. libretexts.orgresearchgate.net For GC analysis, derivatization aims to decrease the polarity and increase the volatility of the amine. researchgate.net
The phenolic hydroxyl group can also be derivatized. Acylation or silylation of the hydroxyl group can improve analyte stability and chromatographic peak shape in GC. researchgate.net For GC-Mass Spectrometry (MS), derivatizing agents like perfluorooctanoyl chloride can be used to create derivatives with characteristic mass spectral fragmentation patterns, allowing for unambiguous confirmation and quantification. nih.gov
| Derivatizing Agent | Target Functional Group | Analytical Technique | Principle of Enhancement |
|---|---|---|---|
| Dansyl Chloride (DNS-Cl) | Primary/Secondary Amine | HPLC | Introduces a fluorescent tag. libretexts.org |
| 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Primary/Secondary Amine | HPLC | Introduces a fluorescent tag. libretexts.orgresearchgate.net |
| Perfluorooctanoyl chloride | Phenolic Hydroxyl | GC-MS | Improves volatility and provides a strong molecular ion for MS detection. nih.gov |
| Pentafluoropyridine | Phenolic Hydroxyl (as phenolate) | GC-MS | Forms a stable derivative suitable for GC analysis. researchgate.net |
Covalent Surface Functionalization of Inorganic Substrates with this compound Derivatives
The covalent attachment of organic molecules to inorganic surfaces is a cornerstone of modern materials science, used in biosensors, chromatography, and nanocomposites. Derivatives of this compound are well-suited for this purpose, leveraging its dual functionality for robust surface immobilization.
A common and effective strategy involves the use of organosilane coupling agents, such as (3-aminopropyl)triethoxysilane (APTES). nih.govnih.govnih.gov The triethoxysilane (B36694) portion of these molecules can react with hydroxyl groups present on the surfaces of inorganic substrates like silicon nitride (Si₃N₄), silicon dioxide (SiO₂), and graphene oxide (GO). nih.govnih.govnih.gov This reaction forms stable, covalent siloxane (Si-O-Si) bonds. researchgate.net
In this context, a derivative of this compound could be synthesized to incorporate a trialkoxysilane moiety. Alternatively, the native amine or phenol (B47542) group of this compound can be used to couple to a surface that has been pre-functionalized. For example, a substrate can first be treated with APTES to introduce a surface layer of primary amino groups. taylorandfrancis.com These amino groups can then be coupled to other molecules. In a reverse approach, a surface can be modified to present carboxylic acid groups, which can then be covalently linked to the amine group of this compound using carbodiimide chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). researchgate.netresearchgate.net
Coordination Chemistry of Ligands Derived from 3 3 Aminopropyl Phenol
Design and Synthesis of Multidentate Ligands Incorporating 3-(3-Aminopropyl)phenol Structural Units
The design of multidentate ligands based on the this compound framework often involves the condensation reaction between the aminopropyl group and a suitable aldehyde or ketone, typically salicylaldehyde (B1680747) or its derivatives, to form Schiff base ligands. semanticscholar.orgmdpi.com This approach allows for the creation of ligands with varying denticity and steric and electronic properties.
A common strategy involves the use of a tripodal amine, such as tris(3-aminopropyl)amine (B1583958) (tpt), which can be reacted with three equivalents of salicylaldehyde or a substituted salicylaldehyde to yield potentially heptadentate (N₄O₃) Schiff-base ligands. mdpi.comresearchgate.net For instance, the reaction of tpt with salicylaldehyde produces tris(3-(salicylideneimino)propyl)amine (H₃L1), while reaction with 4-hydroxysalicylaldehyde yields tris(3-(4'-hydroxysalicylideneimino)-propyl)amine (H₃L2). researchgate.net These ligands are designed to encapsulate a single metal ion within a defined coordination pocket. The synthesis is typically carried out in an organic solvent like ethanol (B145695) or a mixture of diethyl ether and ethanol, often resulting in a crystalline product upon cooling. mdpi.com
Another design approach involves the use of linear tetraamines like N,N'-bis(3-aminopropyl)ethylenediamine (tnentn). acs.org Reaction of these amines with salicylaldehyde derivatives leads to the formation of linear N₄O₂ amine phenol (B47542) ligands. acs.org Furthermore, the reduction of the imine bond in these Schiff base ligands using reducing agents like sodium borohydride (B1222165) can produce more flexible amine phenol ligands. ubc.ca
The synthesis of these ligands can sometimes be challenging due to the formation of bis-products and low yields. oup.com However, the resulting Schiff base ligands are generally more stable at room temperature than the initial amine precursors. oup.com Their solubility in polar organic solvents like ethanol, methanol (B129727), and chloroform (B151607) is attributed to the presence of polar groups such as hydroxyl (-OH) and imine (-CH=N). oup.com
Table 1: Examples of Synthesized Multidentate Ligands
| Ligand Name | Precursors | Ligand Type | Potential Denticity |
| Tris(3-(salicylideneimino)propyl)amine (H₃L1) | Tris(3-aminopropyl)amine, Salicylaldehyde | Schiff Base | N₄O₃ |
| Tris(3-(4'-hydroxysalicylideneimino)-propyl)amine (H₃L2) | Tris(3-aminopropyl)amine, 4-Hydroxysalicylaldehyde | Schiff Base | N₄O₃ |
| N,N'-bis(salicylidene)-N,N'-bis(3-aminopropyl)ethylenediamine | N,N'-bis(3-aminopropyl)ethylenediamine, Salicylaldehyde | Schiff Base | N₄O₂ |
| (E)-2-((3-morpholinopropylimino)methyl)phenol | N-(3-aminopropyl)morpholine, Salicylaldehyde | Schiff Base | N₂O |
| (E)-4-chloro-2-((3-morpholinopropylimino)methyl)phenol | N-(3-aminopropyl)morpholine, 5-chlorosalicylaldehyde | Schiff Base | N₂O |
Complexation with Transition Metal Cations and Spectroscopic Characterization
Ligands derived from this compound readily form complexes with a variety of divalent and trivalent transition metal cations, including Cu(II), Ni(II), Zn(II), Co(II), and Cd(II). mdpi.comoup.comtandfonline.com The complexation typically involves the deprotonation of the phenolic hydroxyl group, allowing the ligand to act as a monoanionic or polyanionic chelating agent. tandfonline.com The synthesis of these complexes is often achieved by reacting the ligand with a metal salt, such as a chloride or nitrate (B79036) salt, in a suitable solvent like methanol or ethanol. mdpi.com
The resulting metal complexes are characterized using a suite of spectroscopic techniques.
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. The disappearance of the broad O-H stretching band of the free ligand and the shift in the C=N stretching frequency are indicative of complex formation. mdpi.com New bands at lower frequencies can be assigned to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations. nih.gov
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry around the metal center. Ligand-to-metal charge transfer (LMCT) bands and d-d transitions are often observed. mdpi.com For instance, the UV-Vis spectrum of a Ni(II) complex might show transitions consistent with an octahedral geometry. mdpi.com
Mass Spectrometry: Techniques like Fast Atom Bombardment (FAB) mass spectrometry or Electrospray Ionization (ESI) mass spectrometry are used to determine the molecular weight of the complexes and confirm their stoichiometry. mdpi.comacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes like those of Zn(II) and Cd(II), ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the complex in solution. oup.comnih.gov
Magnetic Susceptibility: Magnetic moment measurements help in determining the spin state and geometry of paramagnetic complexes, such as those of Cu(II) and Ni(II). mdpi.com
For example, the reaction of tris(3-(salicylideneimino)propyl)amine (H₃L1) with Ni(II) and Cu(II) nitrates in methanol, followed by the addition of sodium hydroxide, yields neutral complexes. mdpi.com Spectroscopic analysis of these complexes confirms the coordination of the ligand to the metal ions. mdpi.com Similarly, Schiff bases derived from N-(3-aminopropyl)morpholine and salicylaldehydes react with Zn(II) and Cu(II) salts. tandfonline.comum.edu.my Depending on the ligand-to-metal ratio, these ligands can coordinate in either a bidentate or tridentate fashion. tandfonline.comum.edu.my
Table 2: Spectroscopic Data for Selected Transition Metal Complexes
| Complex | IR (cm⁻¹) ν(C=N) | UV-Vis λₘₐₓ (nm) | Mass Spec (m/z) |
| [Ni(HL1)]·2H₂O | 1629.5 | Not specified | 557 (MH⁺) mdpi.com |
| [Cu(HL1)]·H₂O | Not specified | Not specified | Not specified |
| [Zn(L)Cl₂(H₂O)] (L = azo dye ligand) | 1610 (N=N) | 241, 368 | Not specified |
| [Cd(L)Cl₂(H₂O)] (L = azo dye ligand) | 1610 (N=N) | 241, 368 | Not specified |
Coordination with Lanthanide Ions and Resulting Structural Architectures
The coordination chemistry of lanthanide ions with ligands derived from this compound is of interest due to the potential for forming complexes with high coordination numbers and interesting photoluminescent and magnetic properties. rsc.orgacs.org Lanthanide ions are hard Lewis acids and prefer to coordinate with hard donor atoms like oxygen. rsc.org They typically exhibit coordination numbers of 8 or 9. rsc.org
Ligands incorporating the this compound moiety can be designed to satisfy the coordination requirements of lanthanide ions. For example, tripodal N₄O₃ amine phenol ligands react with lanthanide nitrates to form mononuclear nine-coordinate complexes. ubc.ca In some cases, depending on the steric bulk of the ligand, 2:1 ligand-to-metal complexes can be formed. For instance, the bulky N₄O₃ amine phenol ligand, tris(((2-hydroxy-3-methoxybenzyl)amino)ethyl)amine, forms six-coordinate bis(ligand)lanthanide complex cations with Pr(III) and Gd(III). osti.gov In these complexes, each ligand coordinates to the metal ion in a tridentate fashion through its three phenolate (B1203915) oxygen atoms, while the amine nitrogens remain protonated and uncoordinated. osti.gov
The resulting structural architectures can vary significantly. For example, the reaction of a tripodal amino-phosphinate ligand with lanthanide ions can lead to either 1:1 or 2:1 metal-to-ligand complexes depending on the reaction stoichiometry. rsc.org With a 1:1 ratio, monocapped complexes are formed, while a 2:1 ratio can result in bicapped structures. rsc.org The flexibility of the ligand backbone plays a crucial role in accommodating the large size of the lanthanide ions. ubc.ca The use of β-diketonate co-ligands can also influence the final structure, leading to the formation of binuclear lanthanide complexes. researchgate.net
Structural Elucidation of Metal Complexes using Crystallographic Techniques
Crystallographic studies have revealed a wide range of coordination geometries for these complexes. For example, a zinc(II) complex with a Schiff base derived from salicylaldehyde and N¹-(3-aminopropyl)propane-1,3-diamine was found to have a tetrahedral geometry. researchgate.net In contrast, copper(II) and nickel(II) complexes with an unsymmetrical tridentate NOS Schiff base ligand exhibited distorted octahedral and distorted square planar geometries, respectively. researchgate.net
For lanthanide complexes, X-ray crystallography has confirmed the high coordination numbers and varied geometries. The crystal structure of Gd(H₄ppba)₂₄Cl·3CH₃OH, where H₃ppba is a tripodal amino-phosphinate ligand, was determined, and other similar complexes were shown to be isostructural. rsc.org Similarly, the structures of bis(ligand)lanthanide complexes, Ln(H₃L)₂₃, where L is a bulky N₄O₃ amine phenol ligand, have been determined for Pr(III) and Gd(III). osti.gov These structures revealed a slightly distorted octahedral geometry around the metal ion, formed by the coordination of six phenolate oxygen atoms from the two ligands. osti.gov
The structural data obtained from crystallography is essential for understanding the coordination behavior of these ligands and for correlating the structure of the complexes with their spectroscopic and magnetic properties.
Table 3: Crystallographic Data for Selected Metal Complexes
| Complex | Crystal System | Space Group | Coordination Geometry |
| [Ga(Brbadd)]ClO₄ | Orthorhombic | P2₁2₁2₁ | Distorted Octahedral acs.org |
| Pr(H₃L4)₂₃·xH₂O·yMeOH | Monoclinic | Not specified | Slightly Distorted Octahedral osti.gov |
| Gd(H₃L4)₂₃·xH₂O·yMeOH | Monoclinic | Not specified | Slightly Distorted Octahedral osti.gov |
| [NiL·0.5CH₂Cl₂] | Not specified | Not specified | Square Planar acs.org |
| [CuL·1.5H₂O] | Not specified | Not specified | Not specified |
| [MnL(OAc)]·0.15H₂O | Not specified | Not specified | Not specified |
Advanced Applications in Polymer Science and Engineering Materials Utilizing 3 3 Aminopropyl Phenol Derivatives
Incorporation into Thermoplastic and Thermosetting Resin Systems
The unique chemical structure of aminopropyl derivatives allows them to be incorporated into both thermoplastic and thermosetting resin systems, where they can act as curing agents, accelerators, or property modifiers. Their integration can significantly improve the mechanical, thermal, and electrical properties of the final polymer.
In thermosetting resins like epoxies and phenolics, aminopropyl compounds are highly effective. For instance, aminopropyl-functionalized silanes, such as (3-Aminopropyl)triethoxysilane, are used as coupling agents in mineral-filled phenolic, polyester, and epoxy composites. nih.gov They enhance the bond between the polymer matrix and the inorganic filler, leading to substantial improvements in wet and dry bending strength, compressive strength, and shear strength. nih.gov In epoxy systems, derivatives like the 3-aminopropyl ether of diethylene glycol can act as effective curing agents at room temperature. researchgate.net Other research has focused on developing latent curing agents from aminopropyl derivatives. A compound synthesized from 1-(3-aminopropyl)imidazole (B109541) and phenyl isocyanate was shown to be a thermal latent curing agent for diglycidylether bisphenol A (DGEBA) epoxy resin. nih.gov This allows for the formulation of stable, one-component epoxy systems that cure rapidly at elevated temperatures; for example, achieving 97.6% conversion at 120°C in just over five minutes. nih.gov
These derivatives are also crucial in the synthesis of advanced thermosets like polybenzoxazines. Benzoxazine (B1645224) monomers, which polymerize via ring-opening, can be synthesized using aminopropyl-functionalized precursors. For example, 3-aminopropyl triethoxysilane (B36694) can be reacted with a phenol (B47542) and paraformaldehyde to create a siliceous benzoxazine monomer, which can then be thermally cured to produce a high-performance resin. sigmaaldrich.com
In the realm of thermoplastics, aminopropyl derivatives are key building blocks for high-performance polyamides. Polyamides synthesized using aminopropyl-functionalized diamines exhibit tailored properties for coating applications. nih.gov The incorporation of silane-functionalized aminopropyl compounds into thermoplastics like polyamides and polybutylene terephthalate (B1205515) (PBT) also enhances the physical and electrical properties, particularly in filled systems. nih.gov
Table 1: Effects of Aminopropyl Derivatives on Resin Systems
| Resin System | Aminopropyl Derivative | Role of Derivative | Observed Improvements |
|---|---|---|---|
| Epoxy Resins | 1-(3-aminopropyl)imidazole derivative | Latent Curing Agent | Enabled stable one-component system; lowered curing temperature and time (97.6% cure at 120°C in 5.17 min). nih.gov |
| Epoxy Resins | 3-aminopropyl ether of diethylene glycol | Curing Agent | Effective curing at room temperature (23°C to 40°C). researchgate.net |
| Phenolic, Polyester, Polyamide, PBT | (3-Aminopropyl)triethoxysilane | Coupling Agent/Modifier | Greatly improved physical, mechanical, and wet electrical properties (e.g., bending and compressive strength). nih.gov |
| Benzoxazines | 3-aminopropyl triethoxysilane | Monomer Precursor | Formation of a siliceous benzoxazine monomer for creating high-performance thermoset polymers. sigmaaldrich.com |
| Polyamides | N,N'-bis(3-aminopropyl) ethylenediamine | Amine Component | Synthesis of polyamide curing agents for epoxy coatings with ambient temperature curing capabilities. nih.gov |
Fabrication of Hybrid Composites and Nanomaterials
The ability of aminopropyl derivatives to bridge the interface between organic and inorganic materials makes them essential for the fabrication of advanced hybrid composites and nanomaterials. They are used to functionalize nanoparticles, which are then dispersed within a polymer matrix to create materials with synergistic properties.
One significant application is in the development of functional nanocomposites for environmental remediation. Researchers have fabricated a ternary nanocomposite consisting of poly(m-aminophenol), (3-aminopropyl) triethoxysilane (APTES), and graphene oxide (GO). nih.govresearchgate.net In this hybrid material, the APTES binds the polymer to the GO sheets and prevents the polymer from dissolving, creating a stable composite with a high capacity for adsorbing heavy metal ions like Cu(II) from water, reaching a maximum adsorption of 324.54 mg/g. nih.govresearchgate.net
In the biomedical field, these derivatives are used to create nanomaterials for drug delivery. Zinc sulphide (ZnS) nanoparticles, after being surface-modified with a polymer, were grafted with 3-aminophenol (B1664112). nih.govnih.gov This functionalized nanosystem was designed for the controlled release of the drug famotidine (B1672045). The system demonstrated sustained release, with 65% of the drug released over 30 hours in a simulated intestinal fluid (pH 7.4). nih.govnih.gov
Furthermore, aminopropyl silanes are widely used to functionalize magnetic nanoparticles, such as those made from iron oxides (e.g., maghemite). researchgate.net The functionalized nanoparticles can then be used as supports for immobilizing enzymes or as separable catalysts. researchgate.netrsc.org For example, boehmite nanoparticles were modified with (3-aminopropyl)triethoxysilane to create a stable support for a copper-based nanocatalyst used in organic synthesis. rsc.org This approach combines the high surface area of nanoparticles with the chemical functionality provided by the aminopropyl group.
Table 2: Applications of Aminopropyl Derivatives in Hybrid Nanomaterials
| Nanomaterial System | Aminopropyl Derivative | Application | Key Research Finding |
|---|---|---|---|
| Poly(m-aminophenol)/Graphene Oxide | (3-aminopropyl) triethoxysilane (APTES) | Environmental Remediation | Ternary nanocomposite showed a maximum adsorption capacity of 324.54 mg/g for Cu(II) ions. nih.govresearchgate.net |
| Zinc Sulphide (ZnS) Nanoparticles | 3-aminophenol | Drug Delivery | Grafted nanoparticles enabled sustained release of famotidine (65% release over 30h at pH 7.4). nih.govnih.gov |
| Maghemite (γ-Fe₂O₃) Nanoparticles | (3-aminopropyl)triethoxysilane (APTES) | Enzyme Immobilization Support | Surface functionalization with amino groups for subsequent covalent attachment of biomolecules. researchgate.net |
| Boehmite Nanoparticles | (3-aminopropyl)triethoxysilane (APTES) | Nanocatalyst Support | Created a robust platform for immobilizing a Schiff-base copper complex catalyst. rsc.org |
Surface Functionalization for Enhanced Interfacial Adhesion, Wettability, and Compatibility
Surface functionalization using aminopropyl derivatives, particularly aminopropyl silanes like APTES, is a critical strategy for improving the performance of fiber-reinforced plastics, coatings, and adhesives. These molecules act as coupling agents, forming a durable bridge between an inorganic substrate (e.g., glass, metal, or mineral fillers) and an organic polymer matrix. nih.gov
The mechanism involves the silane's alkoxysilyl group hydrolyzing to form silanols, which then condense with hydroxyl groups on the inorganic surface, forming stable covalent bonds (e.g., Si-O-Si). The aminopropyl group extends away from the surface and is available to react or physically entangle with the polymer matrix during curing or processing. This molecular-level connection dramatically enhances interfacial adhesion, which is crucial for transferring stress from the matrix to the reinforcement, thereby improving the mechanical properties of the composite material. nih.gov
This surface modification also improves the wettability of inorganic fillers by the polymer resin, leading to better dispersion and a more homogeneous composite material. nih.gov Improved dispersion prevents the agglomeration of filler particles, which can act as stress concentration points and degrade mechanical performance. In coatings and sealants, aminopropyl silanes are used as adhesion promoters to ensure durable bonding to a variety of substrates, including those that are traditionally difficult to adhere to, such as PVC. researchgate.net Research shows that these derivatives are effective in primer systems for polyurethane and epoxy sealants. researchgate.net The functionalization of nanoparticles with aminopropyl silanes is also a key step in creating well-dispersed nanocomposites, preventing particle aggregation and ensuring compatibility between the nanofiller and the host polymer. researchgate.net
Table 3: Surface Functionalization with Aminopropyl Derivatives
| Substrate | Aminopropyl Derivative | Polymer System | Enhancement Achieved |
|---|---|---|---|
| Glass Fiber, Mineral Fillers | (3-Aminopropyl)triethoxysilane | Epoxy, Phenolic, Polyamide | Improved interfacial adhesion, stress transfer, and mechanical strength. nih.gov |
| Silica-coated TiO₂ | 3-aminopropyl triethoxysilane | Polyamide 6 | Covalent grafting of antioxidants to the filler surface for improved thermal stability. |
| Inorganic Nanoparticles (e.g., Boehmite) | (3-aminopropyl)triethoxysilane | N/A (Catalyst Support) | Stable functionalization for subsequent catalyst immobilization. rsc.org |
| Difficult Substrates (e.g., PVC) | (3-Aminopropyl)trimethoxysilane | Polyurethane, Epoxy Sealants | Excellent adhesion promotion in primer systems. researchgate.net |
Development of Chemical Sensing Platforms and Electrochemical Biosensors
The reactive amine and phenol functionalities of 3-(3-aminopropyl)phenol and its derivatives make them valuable components in the construction of chemical sensors and biosensors. These groups can be used to immobilize biomolecules or to create polymers with specific recognition capabilities, which are then coated onto electrode surfaces.
In the field of electrochemical biosensing, aminopropyl groups are used to create functional polymer films for enzyme immobilization. An amperometric biosensor for detecting phenols was developed by immobilizing the enzyme tyrosinase onto a novel copolymer film of poly(N-3-aminopropyl pyrrole-co-pyrrole). researchgate.net This film was electrochemically deposited on an indium-tin-oxide (ITO) coated glass plate. The aminopropyl groups on the polymer backbone provide sites for the covalent attachment of the enzyme, leading to high enzyme loading and enhanced operational stability. researchgate.net The resulting biosensor demonstrated high sensitivity and a rapid response time of less than 10 seconds. researchgate.net
Similarly, glassy carbon electrodes have been modified with polymers derived from aminopropyl-functionalized monomers to create sensors for various analytes. zenodo.org For instance, an electrode modified with a polymerized acyclic Schiff base containing aminopropyl groups showed enhanced sensitivity for the electrochemical detection of phenolic compounds like catechol and hydroquinone. zenodo.org The ability of the polymer film to engage in hydrogen bonding with the target phenols and facilitate electron transfer is key to its sensing performance. zenodo.org Other research has noted the use of (3-aminopropyl) triethoxysilane as a component in modifying electrode surfaces for the selective detection of analytes like chlorogenic acid. nih.gov These examples highlight how the aminopropyl functionality is leveraged to create tailored interfaces for sensitive and selective chemical detection.
Table 4: Performance of an Aminopropyl-Based Phenol Biosensor
| Sensor Configuration | Target Analytes | Performance Characteristics |
|---|
Advanced Spectroscopic and Analytical Characterization Techniques for 3 3 Aminopropyl Phenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-(3-aminopropyl)phenol and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
In the ¹H NMR spectrum of a phenol (B47542), protons on the aromatic ring typically resonate between 7 and 8 ppm. The proton of the hydroxyl group (-OH) can appear over a wide range from 3 to 8 ppm and often presents as a broad singlet due to proton exchange, a phenomenon that can be confirmed by a "D₂O shake" which causes the peak to disappear. libretexts.org For derivatives of this compound, the aminopropyl side chain introduces characteristic signals. For instance, the methylene (B1212753) groups adjacent to the amino and phenyl groups will have distinct chemical shifts and coupling patterns.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The aromatic carbon attached to the hydroxyl group in phenols is typically deshielded and appears around 155 ppm. libretexts.orgdocbrown.info Other aromatic carbons are found in the 125-150 ppm range. libretexts.org The carbons of the aminopropyl chain will have chemical shifts influenced by the neighboring nitrogen and phenyl groups. For example, in aminofunctionalized silicas, which can be related to derivatives of this compound, the carbon atoms of the propyl chain show distinct signals that can be used to study their structure. acs.org
Dynamic NMR techniques can be employed to study conformational changes and intermolecular interactions of this compound derivatives. These studies are crucial for understanding the behavior of these molecules in different environments.
Table 1: Representative NMR Data for Phenolic Compounds
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |
| Phenol | ¹H | 7.18-7.30 | m | rsc.org |
| ¹H | 6.78-6.94 | m | rsc.org | |
| ¹H (OH) | 5.30 | s, br | rsc.org | |
| ¹³C | 155.4, 129.5, 120.6, 115.2 | rsc.org | ||
| 3-Methylphenol | ¹H | 7.13 | t | rsc.org |
| ¹H | 6.62-6.75 | m | rsc.org | |
| ¹H (OH) | 4.98 | s, br | rsc.org | |
| ¹H (CH₃) | 2.25 | s | rsc.org | |
| ¹³C | 154.3, 139.2, 129.5, 122.6, 115.3, 112.4, 20.9 | rsc.org | ||
| 4-Methylphenol | ¹H | 7.03 | d | rsc.org |
| ¹H | 6.75 | d | rsc.org | |
| ¹H (OH) | 4.17 | s, br | rsc.org | |
| ¹H (CH₃) | 2.25 | s | rsc.org | |
| ¹³C | 155.7, 132.2, 130.3, 116.3, 21.4 | rsc.org | ||
| This table presents a selection of reported NMR data for related phenolic compounds to illustrate typical chemical shifts. Specific data for this compound may vary. |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable insights into the functional groups and molecular vibrations of this compound and its derivatives. gelest.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibrations of the primary amine group typically appear in the same region, often as two distinct peaks for the symmetric and asymmetric stretches. C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the propyl chain appear in the 2850-2960 cm⁻¹ range. The C=C stretching vibrations of the benzene (B151609) ring give rise to bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenol and the C-N stretching of the amine will also have characteristic absorptions.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in Raman spectra. The technique is particularly useful for studying the solid-state forms and for monitoring reactions involving these compounds.
The combination of IR and Raman spectroscopy allows for a more complete picture of the vibrational modes of this compound and its derivatives, aiding in structural confirmation and the study of intermolecular interactions, such as hydrogen bonding.
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibration Type | Approximate Frequency (cm⁻¹) |
| Phenolic O-H | Stretching | 3200-3600 (broad) |
| Amine N-H | Stretching | 3300-3500 (two bands for primary amine) |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-2960 |
| Aromatic C=C | Stretching | 1450-1600 |
| Phenolic C-O | Stretching | ~1200 |
| Amine C-N | Stretching | ~1000-1200 |
Mass Spectrometry (MS) and Hyphenated Techniques for Molecular Identification and Quantification
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. nist.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, which is crucial for confirming the identity of a compound. acs.org
The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern. nist.govnist.gov This pattern provides structural information about the molecule.
Hyphenated Techniques: Hyphenated techniques, which combine a separation method with mass spectrometry, are essential for the analysis of complex mixtures containing this compound and its derivatives. spectroscopyonline.combccampus.caasiapharmaceutics.infoiipseries.org
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and thermally stable derivatives of this compound. It allows for the separation of different components in a mixture before they are introduced into the mass spectrometer for identification. spectroscopyonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC-MS. spectroscopyonline.comhumanjournals.com It is widely used for the identification and quantification of phenolic compounds in various matrices. humanjournals.com LC-MS/MS, a tandem mass spectrometry technique, provides enhanced selectivity and sensitivity, making it a powerful tool for trace analysis. humanjournals.com
These hyphenated techniques are crucial in fields such as pharmaceutical analysis, environmental monitoring, and metabolomics for the detection and quantification of this compound and related compounds. spectroscopyonline.comhumanjournals.com
X-ray Diffraction (XRD) for Solid-State Structural Determination
Powder XRD is used to analyze polycrystalline materials and can identify the crystalline phases present in a sample. malvernpanalytical.comrsc.org This is useful for quality control and for studying phase transitions. The diffraction pattern obtained from a powder XRD experiment is a fingerprint of the crystalline material. rsc.org
The structural information obtained from XRD is complementary to that from NMR and vibrational spectroscopy, providing a complete picture of the molecule in the solid state.
Table 3: Information Obtained from X-ray Diffraction
| XRD Technique | Sample Type | Information Provided |
| Single-Crystal XRD | Single Crystal | Precise 3D molecular structure, bond lengths, bond angles, conformation, intermolecular interactions. |
| Powder XRD | Polycrystalline Powder | Crystalline phase identification, lattice parameters, crystallite size, strain. malvernpanalytical.comrms-foundation.ch |
Electrochemical Analysis for Redox Properties and Sensing Mechanisms
Electrochemical techniques are employed to investigate the redox properties of this compound and its derivatives and to develop electrochemical sensors. The phenolic hydroxyl group can be oxidized, and the presence of the aminopropyl side chain can influence the electrochemical behavior.
Cyclic Voltammetry (CV): Cyclic voltammetry is a common technique used to study the oxidation and reduction processes of a molecule. A cyclic voltammogram of this compound would reveal its oxidation potential and the reversibility of the redox process. The electrochemical behavior of derivatives can be tuned by modifying the substituents on the aromatic ring or the aminopropyl chain. nih.gov
Electrochemical Sensors: this compound and its derivatives can be used to modify electrode surfaces for the development of electrochemical sensors. mdpi.commdpi.com These modified electrodes can exhibit enhanced sensitivity and selectivity for the detection of various analytes. nih.gov For example, polymers derived from aminopropyl-functionalized pyrroles have been used in the development of amperometric biosensors for the detection of phenolic compounds. researchgate.net The amino group of this compound can be used for immobilization of biomolecules, such as enzymes, onto electrode surfaces. nih.govmdpi.com The electrochemical properties of the modified electrode are then used to detect the target analyte. nih.gov
UV/Visible Spectroscopy for Electronic Transitions and Coordination Studies
UV/Visible spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light by this compound and its derivatives corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis spectrum of phenol typically shows an absorption maximum (λmax) around 275 nm. docbrown.info The presence of the aminopropyl group may cause a slight shift in the absorption wavelength. The solvent can also influence the position and intensity of the absorption bands.
Coordination Studies: UV/Visible spectroscopy is a valuable tool for studying the coordination of this compound and its derivatives with metal ions. um.edu.myresearchgate.net The formation of a metal complex often results in a change in the UV-Vis spectrum, such as a shift in the λmax or the appearance of new absorption bands. cardiff.ac.uk This allows for the determination of the stoichiometry and stability of the complexes. For example, Schiff base complexes derived from related aminopropyl compounds have been characterized using UV-Vis spectroscopy. nih.gov
The changes in the electronic spectrum upon coordination can provide insights into the nature of the metal-ligand bonding.
Mechanistic Studies of Chemical Reactions Involving 3 3 Aminopropyl Phenol
Reaction Pathways in Heterocyclic Ring Formation and Rearrangements
The presence of both an amine and a phenol (B47542) group on a flexible propyl chain allows 3-(3-aminopropyl)phenol to participate in intramolecular cyclization reactions, leading to the formation of seven-membered heterocyclic rings.
A key reaction is the phenolic cyclization of this compound with various carbonyl compounds to synthesize 2,3,4,5-tetrahydro-1H-2-benzazepine derivatives. rsc.orgrsc.org This reaction proceeds via an initial condensation between the primary amine of this compound and the carbonyl compound to form a Schiff base or an enamine intermediate. The subsequent and rate-determining step is an intramolecular electrophilic attack on the electron-rich phenol ring, facilitated by the activating effect of the hydroxyl group. The hydroxyl group directs the cyclization to the ortho position. This process is a variation of the Pictet-Spengler reaction, which typically involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.orgmdpi.com In the case of this compound, the extended propyl chain leads to the formation of a seven-membered benzazepine ring instead of a six-membered tetrahydroisoquinoline. rsc.orgresearchgate.netresearchgate.net
The mechanism of the Pictet-Spengler reaction itself involves the formation of an iminium ion from the condensation of the amine and the carbonyl compound under acidic conditions. wikipedia.org This iminium ion is a potent electrophile that is attacked by the nucleophilic aromatic ring. nih.gov The subsequent cyclization and deprotonation lead to the final heterocyclic product. nih.gov While the classical Pictet-Spengler reaction often requires strong acid and heat, reactions involving highly activated aromatic rings like phenols can sometimes proceed under milder, even uncatalyzed, conditions. ibmmpeptide.com
Another potential pathway for heterocyclic ring formation involving a derivative of this compound is the Bischler-Napieralski reaction. This reaction typically involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline. organic-chemistry.orgnrochemistry.com If the amine of this compound is first acylated, the resulting amide could undergo an analogous intramolecular cyclization. The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, which then undergoes electrophilic attack on the aromatic ring. nrochemistry.comwikipedia.org Given the structure of this compound, this would lead to a seven-membered dihydro-1-benzazepine derivative.
Rearrangements, such as researchgate.netresearchgate.net-sigmatropic rearrangements, are also plausible in related systems, particularly in the synthesis of indole (B1671886) and benzofuran (B130515) derivatives, and could potentially play a role in side reactions or alternative pathways under specific conditions. researchgate.net
Amine-Catalyzed Processes and Their Mechanisms
The primary amine group in this compound can itself act as a catalyst in various chemical transformations. Amines are known to catalyze a range of reactions, including Michael additions, aldol (B89426) condensations, and Knoevenagel condensations, by forming nucleophilic enamine or iminium ion intermediates. alfachemic.comacs.org
In the context of reactions involving this compound, the amine functionality can act as an internal or intramolecular catalyst. For instance, in the previously mentioned phenolic cyclization, while an external acid catalyst is often employed, the basic amine group can facilitate proton transfer steps. More explicitly, in reactions involving other molecules, the amine of this compound can act as a general base or nucleophilic catalyst.
Studies on other aminophenols and related structures provide insight into these catalytic mechanisms. For example, the amine group in aminophenols can participate in the catalytic oxidation of substrates like other aminophenols or catechols, often in the presence of a metal co-catalyst. scilit.combohrium.com The mechanism generally involves the formation of a complex between the aminophenol, the substrate, and the metal ion, facilitating electron transfer and oxidation. The amine group can influence the reaction rate and selectivity through its coordination to the metal center and its role in proton transfer steps. nih.gov
Furthermore, the "tert-amino effect" describes intramolecular cyclization reactions of ortho-substituted N,N-dialkylanilines, a principle that can be extended to understand the reactivity of the aminopropyl side chain. beilstein-journals.org While this compound has a primary amine, its reactions can be mechanistically related. For instance, the amine can initiate a reaction at a different part of a molecule, with the resulting intermediate being positioned to cyclize onto the phenol ring.
In heterogeneous catalysis, when molecules like (3-aminopropyl)dimethylethoxysilane (a molecule with a similar aminopropyl chain) are grafted onto silica (B1680970) surfaces, the aminopropyl group can catalyze the surface reaction. researchgate.net The amine end of one molecule can facilitate the condensation of the ethoxysilane (B94302) end of another molecule with the surface hydroxyl groups. researchgate.net This suggests that in polymeric or surface-bound applications, the amine of this compound could play a similar catalytic role.
Investigation of Specific Chemical Reactivity of Phenolic and Amine Functionalities
The chemical reactivity of this compound is dictated by the interplay of its two functional groups: the phenolic hydroxyl group and the primary aliphatic amine.
Phenolic Functionality:
The hydroxyl group on the benzene (B151609) ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution. chemguide.co.uksavemyexams.comlibretexts.org This is due to the donation of one of oxygen's lone pairs into the delocalized π-system of the ring, which increases the electron density, particularly at the positions ortho and para to the hydroxyl group. chemguide.co.uk Consequently, reactions like nitration and halogenation occur more readily on the phenol ring compared to unsubstituted benzene. byjus.commlsu.ac.in
Nitration: With dilute nitric acid, this compound is expected to yield a mixture of nitro-substituted products at the positions ortho and para to the hydroxyl group. byjus.com
Halogenation: Reaction with bromine water would likely lead to polybromination at the available ortho and para positions. byjus.commlsu.ac.in
Acidity: The phenolic proton is weakly acidic and will react with strong bases to form a phenoxide ion. savemyexams.com The resulting phenoxide is an even more powerful activating group for electrophilic substitution.
Amine Functionality:
The primary aliphatic amine group at the end of the propyl chain is nucleophilic and basic. studymind.co.uk Its reactivity is distinct from that of an aromatic amine, where the lone pair on the nitrogen is delocalized into the benzene ring, reducing its basicity and nucleophilicity. studymind.co.uk
Basicity: As a weak base, the amine group can be protonated by acids to form an ammonium (B1175870) salt. lumenlearning.com
Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a good nucleophile. It readily reacts with electrophiles such as acyl chlorides and acid anhydrides to form amides, and with halogenoalkanes to form secondary and tertiary amines, and potentially quaternary ammonium salts. lumenlearning.commsu.edu
Reaction with Nitrous Acid: Primary aliphatic amines react with nitrous acid (HNO₂) to form unstable diazonium salts, which decompose to a mixture of products including alcohols and alkenes. lumenlearning.comdss.go.th This contrasts with the reaction of aromatic primary amines, which form more stable diazonium salts at low temperatures, a reaction that can be used to convert an amino group into a hydroxyl group to produce phenol. savemyexams.com
The presence of both functional groups allows for selective reactions by using appropriate protecting groups or by exploiting the different reaction conditions required for each group. For example, the amine can be selectively acylated in the presence of the phenol, or the phenol can be O-alkylated after deprotonation with a base, leaving the amine intact for subsequent reactions.
The following table summarizes the expected reactivity of the functional groups in this compound:
| Functional Group | Reagent/Condition | Expected Reaction |
| Phenolic -OH | Dilute Nitric Acid | Electrophilic nitration at ortho/para positions byjus.com |
| Bromine Water | Electrophilic bromination, likely poly-substitution byjus.com | |
| Strong Base (e.g., NaOH) | Deprotonation to form a phenoxide ion savemyexams.com | |
| Amine -NH₂ | Acid (e.g., HCl) | Protonation to form an ammonium salt lumenlearning.com |
| Acyl Chloride | N-acylation to form an amide lumenlearning.com | |
| Halogenoalkane | N-alkylation to form secondary/tertiary amines msu.edu | |
| Nitrous Acid (HNO₂) | Formation of an unstable diazonium salt, leading to alcohol/alkene products lumenlearning.comdss.go.th | |
| Carbonyl Compound | Condensation to form an imine (Schiff base) rsc.orgwikipedia.org |
This differential reactivity is fundamental to the utility of this compound as a building block in multi-step organic synthesis.
Future Research Directions and Emerging Paradigms in 3 3 Aminopropyl Phenol Chemistry
Innovations in Green Synthetic Methodologies
The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance sustainability. catapharma.comresearchgate.net Future research on 3-(3-aminopropyl)phenol will likely focus on developing greener synthetic routes that are more efficient, use less hazardous substances, and are based on renewable resources. researchgate.netroyalsocietypublishing.org
Emerging green synthetic strategies applicable to this compound and its derivatives include:
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions, reducing energy consumption and byproduct formation. royalsocietypublishing.org Research could explore enzymatic pathways for the synthesis or modification of this compound, potentially using engineered microorganisms or isolated enzymes.
Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, increase product yields, and reduce solvent usage compared to conventional heating methods. researchgate.net Its application to the synthesis of derivatives, such as amides or Schiff bases of this compound, presents a promising avenue for process intensification. researchgate.net
Use of Greener Solvents: Traditional organic solvents are often toxic and volatile. Future syntheses will likely favor environmentally benign alternatives such as supercritical fluids (e.g., CO₂), ionic liquids, or bio-derived solvents like glycerol (B35011) and organic carbonates. royalsocietypublishing.orgrsc.org For instance, dimethyl carbonate (DMC) has been identified as a suitable green replacement for more hazardous solvents in reactions involving phenol (B47542) derivatives. rsc.org
Catalytic C-C Coupling Reactions: While traditional cross-coupling reactions often rely on aryl halides, which pose environmental risks, there is a growing trend toward using phenol derivatives as greener electrophilic partners. mdpi.com Future work could focus on activating the phenolic hydroxyl group of this compound for use in palladium- or nickel-catalyzed reactions like the Suzuki-Miyaura coupling, thereby avoiding the generation of hazardous waste. mdpi.comcolab.ws
These innovations align with the core principles of green chemistry, aiming for processes that are not only scientifically advanced but also environmentally responsible. catapharma.com
Advanced Functional Materials Design
The structure of this compound makes it an ideal candidate for incorporation into advanced functional materials. Its phenolic component can be polymerized to form resins, while the aminopropyl side chain provides a site for further functionalization or cross-linking.
Future research is expected to focus on:
Polymer Nanocomposites: The development of novel composites by integrating this compound-based polymers with nanomaterials is a key area of interest. For example, a ternary nanocomposite of poly(m-aminophenol), (3-aminopropyl) triethoxysilane (B36694) (APTES), and graphene oxide has been synthesized for the efficient removal of heavy metal ions like Cu(II) from water. nih.gov Future work could explore variations of this system for targeted pollutant removal or catalytic applications.
Phenolic Resins and Aerogels: Phenolic resins are known for their high thermal stability, fire resistance, and high carbon yield, making them excellent precursors for advanced carbon materials and aerogels. acs.org By incorporating this compound into the polymer backbone, it may be possible to tune the properties of the resulting materials, such as surface chemistry, porosity, and mechanical strength, for applications in thermal insulation, energy storage, and catalysis. acs.orgidu.ac.id
Surface Functionalization: The aminopropyl group is frequently used to functionalize surfaces, such as silica (B1680970) nanoparticles, to alter their surface charge and enable the attachment of other molecules. nih.gov The use of this compound or its derivatives for surface modification could create bifunctional surfaces with both the properties of the phenol ring and the reactivity of the amine, useful for creating specialized chromatographic stationary phases or platforms for drug delivery. nih.govacs.org
The design of these materials leverages the inherent properties of the phenolic and amino functionalities to create materials with tailored performance for high-tech applications. idu.ac.id
| Material Type | Key Components | Potential Application | Relevant Finding |
|---|---|---|---|
| Polymer Nanocomposite | Poly(m-aminophenol), (3-aminopropyl) triethoxysilane, Graphene Oxide | Heavy metal removal (e.g., Cu(II)) | Demonstrated high adsorption capacity for Cu(II) from aqueous solutions. nih.gov |
| Advanced Phenolic Resins | This compound monomer | Carbon precursors for energy storage, fire-resistant materials | Phenolic resins offer high carbon yield and intrinsic fire resistance. acs.org |
| Functionalized Surfaces | Silica nanoparticles, this compound derivatives | Chromatography, drug delivery, catalysis | Aminopropyl groups are widely used for surface modification to enhance functionality. nih.gov |
Novel Ligand Architectures and Coordination Complexes
The ability of this compound and its derivatives to act as ligands for metal ions is a significant area for future exploration. The presence of nitrogen and oxygen donor atoms allows for the formation of stable coordination complexes with a wide range of metals.
Emerging research directions include:
Schiff Base Ligands: The condensation of the primary amine of this compound with aldehydes (like salicylaldehyde) yields Schiff base ligands. These ligands can coordinate with metal ions in various modes. For example, Schiff bases derived from N-(3-aminopropyl)morpholine (a related structure) and salicylaldehyde (B1680747) form complexes with Cu(II), Ni(II), and Zn(II), where the coordination behavior (e.g., bidentate vs. tridentate) can be controlled by the ligand-to-metal ratio. um.edu.my Future work will likely involve synthesizing new Schiff bases from this compound itself to create complexes with unique geometries and catalytic or biological activities.
Tripodal and Heptadentate Ligands: More complex ligand architectures can be designed using precursors like tris(3-aminopropyl)amine (B1583958) (tpt). Condensation of tpt with salicylaldehyde produces potentially heptadentate (N₄O₃) ligands that can encapsulate metal ions. mdpi.com The resulting nickel(II) and copper(II) complexes demonstrate how these intricate structures can stabilize metal centers. mdpi.com Exploring analogous reactions with a phenol group on the aminopropyl chain could lead to novel multimetallic clusters. researchgate.net
Macrocyclic Complexes: Incorporating the this compound moiety or the related tris(3-aminopropyl)amine unit into macrocyclic structures is another promising direction. mdpi.com These macrocycles can exhibit selective binding for specific metal ions, a property that is highly valuable for sensing, separation, and catalysis. mdpi.com
The design of these novel ligands is crucial for advancing the fields of coordination chemistry, catalysis, and molecular magnetism. researchgate.netresearchgate.netsamipubco.com
| Ligand Type | Precursors | Metal Ions | Key Feature |
|---|---|---|---|
| Schiff Base | N-(3-aminopropyl)morpholine, Salicylaldehyde | Cu(II), Ni(II), Zn(II) | Coordination mode depends on ligand:metal ratio. um.edu.my |
| Heptadentate Tripodal Schiff Base | Tris(3-aminopropyl)amine, Salicylaldehyde | Ni(II), Cu(II) | Forms stable complexes with a high coordination number. mdpi.com |
| Macrocycle | Tris(3-aminopropyl)amine, Dioxadiamines, Fluorophores | Cu(II), Zn(II), Cd(II), Pb(II), Hg(II) | Selective ion binding and fluorescent response. mdpi.com |
Enhanced Spectroscopic and Sensing Applications
Derivatives of this compound are promising candidates for the development of advanced sensors and probes due to their ability to interact with analytes and produce a measurable signal.
Future research will likely focus on:
Electrochemical Biosensors: Conducting polymers derived from related structures, such as N-(3-aminopropyl)pyrrole, have been used to create films for immobilizing enzymes like tyrosinase. researchgate.net These enzyme-based electrodes can then be used for the amperometric detection of phenolic compounds. researchgate.netmdpi.com Future research could develop similar sensors using polymers of this compound for the selective detection of various analytes.
Fluorescent Chemosensors: By attaching a fluorophore to a macrocyclic ligand containing a tris(3-aminopropyl)amine unit, it is possible to create sensors that change their fluorescence intensity or wavelength upon binding to specific metal ions. mdpi.com For instance, certain macrocycles show a significant enhancement of fluorescence in the presence of Zn(II), making them potential detectors for this ion. mdpi.com Designing similar systems based on the this compound scaffold could lead to new sensors for both metal ions and organic molecules.
Corrosion Inhibition Studies: Chalcone-based N-(3-aminopropyl)imidazole derivatives have been studied theoretically for their potential as corrosion inhibitors for aluminum. scirp.org These studies use computational methods to predict their interaction with metal surfaces. Future experimental work could validate these findings and explore the use of this compound derivatives as effective and environmentally friendly corrosion inhibitors, using spectroscopic techniques to study the protective films formed on metal surfaces.
The development of these sensors and probes relies on the precise tuning of the molecular structure to achieve high sensitivity and selectivity for the target analyte. nih.govmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
